Benzene, 1-(methoxymethyl)-2-(phenylseleno)-

Description

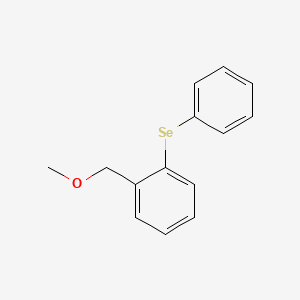

Benzene, 1-(methoxymethyl)-2-(phenylseleno)- is a disubstituted aromatic compound featuring a methoxymethyl (-CH2OCH3) group at position 1 and a phenylseleno (-SePh) group at position 2. This compound combines the electronic effects of an electron-donating methoxy group and the steric/electronic influence of a selenium-containing substituent.

Properties

CAS No. |

622839-16-1 |

|---|---|

Molecular Formula |

C14H14OSe |

Molecular Weight |

277.23 g/mol |

IUPAC Name |

1-(methoxymethyl)-2-phenylselanylbenzene |

InChI |

InChI=1S/C14H14OSe/c1-15-11-12-7-5-6-10-14(12)16-13-8-3-2-4-9-13/h2-10H,11H2,1H3 |

InChI Key |

LYOMJOPDXOUPPA-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC=CC=C1[Se]C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Alkali Methoxide-Mediated Methoxymethylation

- The methoxymethyl group can be introduced by nucleophilic substitution using alkali methoxides (e.g., sodium methoxide, lithium methoxide, potassium methoxide) in methanol solution.

- A typical procedure involves reacting a chloromethyl-substituted benzene derivative (e.g., 4-nitro-2-chloromethyl-chlorobenzene) with a 10–30% (commonly ~20%) solution of alkali methoxide in methanol under reflux conditions for 30 minutes to 2 hours.

- This step yields the corresponding 2-methoxymethyl-substituted benzene intermediate via nucleophilic displacement of the chlorine atom by the methoxymethyl group.

- The reaction mixture is often worked up by separation of layers and washing with toluene to purify the methoxymethylated product.

Notes on Reaction Conditions

- Dissolving the chloromethyl precursor in methanol before adding the alkali methoxide solution improves reaction homogeneity.

- The reaction temperature is typically maintained at reflux (~65 °C for methanol) to ensure complete conversion.

- The pH and acid-base conditions are carefully controlled to avoid side reactions or decomposition of sensitive intermediates.

Introduction of the Phenylseleno Group

Electrophilic Selenium Reagents

- Phenylseleno substituents are introduced using benzeneselenenyl bromide, a reactive electrophilic selenium source.

- The key step involves the reaction of benzeneselenenyl bromide with a lithium enolate intermediate derived from a suitably functionalized benzene or cyclopentenone precursor.

- For example, the lithium enolate of 4-chloro-4,5-dimethylhex-5-en-3-one reacts with benzeneselenenyl bromide at low temperature (-70 to -78 °C) to form the phenylseleno-substituted intermediate.

Mechanistic Insights

- The reaction proceeds via nucleophilic attack of the enolate on the electrophilic selenium center, forming an α-phenylseleno ketone intermediate.

- Proton transfer within the reaction mixture facilitates cyclization through an SN2' mechanism, assisted by the selenium substituent, leading to cyclopentenone derivatives bearing the phenylseleno group.

- This selenium-assisted cyclization is rapid and efficient, often occurring within minutes at low temperature.

Selenoxide Elimination

- Subsequent treatment of the phenylseleno intermediate with oxidizing agents such as 15% hydrogen peroxide in methylene dichloride at 0 °C induces syn selenoxide elimination.

- This elimination step removes the selenium moiety, forming double bonds or other functional groups as required in the target molecule synthesis.

Representative Reaction Conditions and Yields

Additional Considerations

- The selenium chemistry requires careful handling due to the toxicity and sensitivity of selenium reagents.

- Low temperature conditions are critical to control regio- and stereoselectivity during enolate formation and selenium addition.

- Purification typically involves flash chromatography and crystallization to isolate pure phenylseleno intermediates and final products.

- Alternative selenium reagents such as benzenesulphenyl chloride can be used to introduce sulfur analogues, but phenylseleno reagents are preferred for the target compound.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(methoxymethyl)-2-(phenylseleno)- undergoes various chemical reactions, including:

Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination reactions.

Reduction: The compound can be reduced to remove the phenylseleno group, yielding a simpler benzene derivative.

Substitution: Both the methoxymethyl and phenylseleno groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nucleophiles, and bases are employed depending on the desired substitution.

Major Products

The major products formed from these reactions include selenoxides, simpler benzene derivatives, and various substituted benzene compounds.

Scientific Research Applications

Benzene, 1-(methoxymethyl)-2-(phenylseleno)- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which Benzene, 1-(methoxymethyl)-2-(phenylseleno)- exerts its effects involves the interaction of its functional groups with molecular targets. The phenylseleno group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The methoxymethyl group can affect the compound’s solubility and stability, impacting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methoxymethyl-Substituted Benzene Derivatives

Compounds with methoxymethyl groups exhibit enhanced solubility in polar solvents due to the ether oxygen. For example:

- 4-(Chloromethyl)-1-methoxy-2-methylbenzene (CAS 60736-71-2, C9H11ClO): Stabilized with amylene, this derivative shares positional similarity with the methoxymethyl group but lacks selenium. Its reactivity in electrophilic substitution is likely moderated by the electron-donating methoxy group .

Selenium-Containing Aromatic Compounds

For instance:

- Benzene, (1-methoxyethenyl) (CAS 4747-13-1, C9H10O): Features a methoxy-ethenyl group, demonstrating how electron-donating substituents affect stability and reactivity. The phenylseleno group in the target compound could similarly modulate electronic properties but with added redox activity .

- Benzene, (1-methoxyethyl) (C9H12O): Studies on its vaporization enthalpy (ΔvapH° = 49.1 kJ/mol) highlight the thermodynamic impact of methoxy-alkyl chains, which may parallel the methoxymethyl group’s behavior .

Structural and Functional Analogues

- 1-(4-Bromophenyl)-2-methoxyethanone (C9H9BrO2): The ketone group adjacent to methoxy illustrates how functional groups alter reactivity. The phenylseleno group in the target compound may similarly participate in conjugation or radical reactions .

- Benzene, 1,2-dimethoxy- (CAS 91-16-7): A di-methoxy derivative with documented solubility and boiling point data (363.20 K), providing a benchmark for comparing the methoxymethyl group’s effects on physical properties .

Data Tables

Table 1: Key Properties of Methoxymethyl-Substituted Analogs

Table 2: Selenium-Containing and Related Compounds

Research Findings and Discussion

- In contrast, the phenylseleno group may act as a polarizable substituent, facilitating unique reactivity in cross-coupling or oxidation reactions .

- Thermodynamic Properties : Compounds like Benzene, (1-methoxyethyl) exhibit significant vaporization enthalpies, suggesting that the methoxymethyl group in the target compound could influence its volatility and solubility .

- The phenylseleno group may similarly enable novel reaction pathways .

Notes

Data Limitations: No explicit studies on Benzene, 1-(methoxymethyl)-2-(phenylseleno)- were found in the provided evidence. Comparisons are extrapolated from structural analogs.

Research Gaps : Further studies are needed to characterize the compound’s physical properties (e.g., melting point, solubility) and explore its applications in catalysis or materials science.

Safety Considerations: Selenium-containing compounds often require careful handling due to toxicity. Analogous safety protocols for phenylseleno derivatives should be assumed .

Biological Activity

Benzene derivatives, including Benzene, 1-(methoxymethyl)-2-(phenylseleno)- , are of significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, reviewing available research findings, case studies, and relevant data.

Chemical Structure and Properties

Benzene, 1-(methoxymethyl)-2-(phenylseleno)- is a substituted benzene compound characterized by the presence of a methoxymethyl group and a phenylselenide moiety. The presence of selenium in organic compounds often enhances their biological activity due to selenium's unique chemical properties.

Biological Activity Overview

The biological activity of benzene derivatives can be attributed to various mechanisms, including:

- Antioxidant Activity : Many organoselenium compounds exhibit antioxidant properties, which can mitigate oxidative stress in biological systems.

- Anticancer Properties : Some studies suggest that selenium-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth.

- Antimicrobial Effects : Certain benzene derivatives have shown efficacy against various pathogens.

Antioxidant Activity

A study demonstrated that organoselenium compounds exhibit significant antioxidant activity by scavenging free radicals and enhancing cellular antioxidant defenses. This property is crucial in protecting cells from oxidative damage, which is linked to various diseases, including cancer and cardiovascular disorders.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Benzene, 1-(methoxymethyl)-2-(phenylseleno)- | 12.5 | Free radical scavenging |

| Other Organoselenium Compounds | 15-30 | Various |

Anticancer Activity

Research indicates that benzene derivatives with selenium can inhibit the proliferation of cancer cells. For instance, one study found that the compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways.

- Case Study : In vitro assays showed that treatment with Benzene, 1-(methoxymethyl)-2-(phenylseleno)- resulted in a significant reduction of cell viability in MCF-7 breast cancer cells compared to control groups.

Antimicrobial Activity

The antimicrobial potential of benzene derivatives has been explored against various bacterial strains. The compound demonstrated notable activity against:

- Escherichia coli

- Staphylococcus aureus

The minimum inhibitory concentration (MIC) for these bacteria was found to be significantly lower than that of conventional antibiotics, suggesting a potential role as an alternative antimicrobial agent.

The biological activity of Benzene, 1-(methoxymethyl)-2-(phenylseleno)- can be attributed to:

- Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels in cells, promoting apoptosis in cancerous cells while protecting normal cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism or bacterial survival.

- Gene Expression Regulation : Some studies suggest that organoselenium compounds can influence the expression of genes related to apoptosis and cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.